N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15318858
InChI: InChI=1S/C20H19NO3/c1-11-7-14(4)19-16(8-11)17(22)10-18(24-19)20(23)21-15-6-5-12(2)13(3)9-15/h5-10H,1-4H3,(H,21,23)
SMILES:
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol

N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15318858

Molecular Formula: C20H19NO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C20H19NO3/c1-11-7-14(4)19-16(8-11)17(22)10-18(24-19)20(23)21-15-6-5-12(2)13(3)9-15/h5-10H,1-4H3,(H,21,23)
Standard InChI Key UWLJMIJFPFORNZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)C

Introduction

N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound characterized by its chromene structure, which is known for its diverse biological activities. This compound belongs to the class of chromene derivatives, which are significant in various fields of research due to their potential therapeutic applications.

Synthesis

The synthesis of N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves several steps, including the formation of the chromene core and the introduction of the carboxamide and dimethylphenyl groups. Techniques such as column chromatography are often used for purification to optimize yield and purity.

Biological Activities and Applications

Chromene derivatives, including N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, are known for their diverse biological activities. These compounds have garnered interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant properties.

Biological ActivityPotential Application
AnticancerCancer treatment
Anti-inflammatoryInflammation reduction
AntioxidantOxidative stress reduction

Research Findings and Future Directions

Detailed studies are necessary to clarify the specific biological targets and mechanisms of action for N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. Investigating how this compound interacts with various proteins and enzymes will provide insights into its therapeutic benefits. Preliminary studies suggest that it may modulate enzyme activity involved in metabolic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator